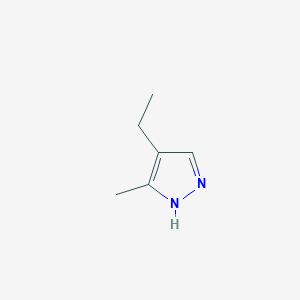

4-Ethyl-3-methyl-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-ethyl-5-methyl-1H-pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2/c1-3-6-4-7-8-5(6)2/h4H,3H2,1-2H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKMKVZRXJNFPCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(NN=C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Ethyl 3 Methyl 1h Pyrazole

Classical Pyrazole (B372694) Synthesis Approaches Applied to 4-Ethyl-3-methyl-1H-pyrazole

Classical methods for pyrazole synthesis have been established for over a century and remain fundamental in organic synthesis. These approaches typically involve the condensation of a binucleophilic hydrazine (B178648) with a 1,3-dielectrophilic species. mdpi.commdpi.com

Cyclocondensation Reactions in this compound Synthesis

The most prevalent classical method for synthesizing the pyrazole ring is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine. mdpi.combeilstein-journals.org For the synthesis of this compound, a suitable 1,3-dicarbonyl precursor would be required. The reaction between 1,3-dicarbonyl compounds and hydrazine derivatives is a straightforward and rapid method for obtaining polysubstituted pyrazoles. mdpi.comnih.gov

The general mechanism involves the reaction of a hydrazine derivative with a β-diketone, which can lead to a mixture of two regioisomers if the diketone is unsymmetrical. mdpi.com The regioselectivity of the reaction is influenced by the electronic and steric properties of the substituents on the 1,3-dicarbonyl compound. nih.gov For instance, the condensation of various arylhydrazines with 4,4,4-trifluoro-1-arylbutan-1,3-diones has been shown to produce two isomers, with the selectivity being highly dependent on the reaction conditions. nih.gov While specific examples detailing the synthesis of this compound via this classical route are not abundant in the provided results, the principles of the Knorr synthesis are directly applicable. evitachem.com

Multicomponent reactions (MCRs) that generate the 1,3-dicarbonyl compound in situ followed by cyclization with hydrazine represent an efficient one-pot approach to pyrazole synthesis. beilstein-journals.org These reactions offer advantages such as operational simplicity and high atom economy. rsc.org

Table 1: Examples of Cyclocondensation Reactions for Pyrazole Synthesis

| Reactants | Catalyst/Conditions | Product(s) | Yield | Reference(s) |

| 1,3-Diketones and Hydrazine Derivatives | N,N-dimethylacetamide (DMAc), room temperature | 1-Aryl-3,4,5-substituted pyrazoles | Good yields | organic-chemistry.org |

| Ethyl acetoacetate (B1235776), Hydrazines, Imidazole (B134444) | Aqueous media | 2-Pyrazoline-5-one derivatives | - | acs.org |

| 1,3-Diketones and Semicarbazide hydrochloride | "On water" conditions | Pyrazole-3-carboxylates and 3,5-disubstituted pyrazoles | High | rsc.org |

| Enaminones, Hydrazines, DMSO | Iodine, Selectfluor | 1,4-Disubstituted pyrazoles | - | organic-chemistry.org |

| α,β-Unsaturated Ketones and Hydrazine | Acetic acid | 1-Acylpyrazoline | - | beilstein-journals.org |

Ring-Closing Reactions for this compound Formation

Ring-closing reactions, particularly intramolecular cyclizations, provide another classical route to pyrazole derivatives. These methods often involve the formation of a suitable open-chain precursor that can subsequently cyclize to form the pyrazole ring. For instance, the intramolecular cyclization of appropriately ortho-substituted nitroaromatics and nitroheteroaromatics is a convenient route to fused pyrazoles. osi.lv While not directly forming a simple pyrazole like this compound, this highlights the principle of intramolecular cyclization.

A more direct application involves the intramolecular cyclization of acetylenic hydrazones, which can be formed from the reaction of hydrazines with α,β-acetylenic aldehydes or ketones. tandfonline.com This method can be highly regioselective. thieme-connect.com The synthesis of trifluoromethylated fused tricyclic pyrazoles has been achieved through the intramolecular cyclization of cyclic ketone-derived amines, which involves the in situ generation of β-diazo ketones. rsc.org The formation of fused pyrazoles via intramolecular 1,3-dipolar cycloadditions of diazo intermediates with pendant alkynes has also been described. acs.org

Modern and Green Chemistry Approaches in the Synthesis of this compound

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methodologies. These modern approaches focus on the use of catalysts, alternative energy sources, and environmentally benign reaction media. thieme-connect.com

Catalytic Methods for this compound Synthesis

Catalysis plays a crucial role in modern organic synthesis, offering pathways to pyrazoles with improved efficiency and selectivity. Both metal-based and organocatalysts have been employed. For example, a highly regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles is achieved through the condensation of 1,3-diketones with arylhydrazines in the presence of an acid catalyst. organic-chemistry.org Copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives. organic-chemistry.org

Palladium-catalyzed cross-coupling reactions followed by electrocyclization of enol triflates and diazoacetates have been developed for the synthesis of substituted pyrazoles. nih.gov Furthermore, palladium-catalyzed ring-opening of 2H-azirines with hydrazones offers another route to polysubstituted pyrazoles. organic-chemistry.org The use of in-situ generated Pd-nanoparticles has been shown to be effective in the regioselective one-pot synthesis of substituted pyrazoles. rsc.org A green synthetic approach using catalytic imidazole in aqueous media has been developed for the production of pyrazole compounds from ethyl acetoacetate and hydrazines. acs.org

Table 2: Catalytic Methods for Pyrazole Synthesis

| Catalyst | Reactants | Reaction Type | Product | Reference(s) |

| Pd-nanoparticles | Acyl chlorides, Terminal alkynes, Hydrazines | Sequential acyl Sonogashira coupling-intramolecular cyclization | 3,5-di & 3,4,5-trisubstituted pyrazoles | rsc.org |

| Imidazole | Ethyl acetoacetate, Hydrazines | Condensation | 2-Pyrazoline-5-one derivatives | acs.org |

| Cu(II) | Saturated ketones, Hydrazines/Aldehyde hydrazones | Cascade [3+2]/[2+3] annulation | 1,3-disubstituted or 1,3,4-trisubstituted pyrazoles | sioc-journal.cn |

| AgOTf | Trifluoromethylated ynones, Aryl/alkyl hydrazines | Heterocyclization | 3-CF3-pyrazoles | mdpi.com |

| Nano-ZnO | Phenylhydrazine, Ethyl acetoacetate | Condensation | 1,3,5-substituted pyrazole derivatives | mdpi.com |

Microwave-Assisted and Solvent-Free Syntheses of this compound

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times. scispace.com The synthesis of pyrazole derivatives has significantly benefited from this technology. researchgate.net For example, the synthesis of pyrano[2,3-c]pyrazole derivatives has been achieved through microwave-assisted four-component condensation reactions. nih.gov In some cases, combining microwave irradiation with eco-friendly solvents like water-ethanol mixtures further enhances the green credentials of the synthesis. nih.gov

Solvent-free or "dry media" reactions, often coupled with microwave activation, represent a particularly green approach by minimizing waste and simplifying product purification. scispace.com The synthesis of pyrazoles via the 1,3-dipolar cycloaddition of diazo compounds to alkynes can be conducted under solvent-free conditions by simple heating, affording the products in high yields without the need for work-up or purification. rsc.org One-pot synthesis of 5-substituted isoxazoles and pyrazoles has been developed using microwave-promoted intramolecular cyclization. tandfonline.com

Table 3: Microwave-Assisted and Solvent-Free Pyrazole Syntheses

| Method | Reactants | Conditions | Product | Key Advantages | Reference(s) |

| Microwave-assisted | Ethyl acetoacetate, hydrazine, malononitrile, aldehydes | Triethylamine base | Pyrano[2,3-c]pyrazole | Reduced reaction time | nih.gov |

| Microwave-assisted | 2-Phenyl-1H-indole-3-carbaldehydes, malononitrile, 3-methyl-1H-pyrazol-5(4H)-one | Ethanol with piperidine | Indol-3-yl substituted pyrano[2,3-c]pyrazoles | Shorter reaction time compared to conventional heating | nih.gov |

| Microwave-assisted | Tosylhydrazones of α,β-unsaturated carbonyl compounds | Solvent-free, basic conditions | 3,5-disubstituted-1H-pyrazoles | High yields, short reaction times, simplified work-up | scispace.com |

| Solvent-free | Diazo compounds, Alkynes | Heating | Pyrazoles | High yields, no work-up/purification | rsc.org |

| Microwave-assisted | 4-Nitrophenylhydrazinium chloride, Ethyl 4,4,4-trifluoro-3-oxobutanoate | - | Ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | Rapid synthesis | acs.org |

Chemo- and Regioselectivity Considerations in this compound Synthesis

The synthesis of unsymmetrically substituted pyrazoles like this compound inherently involves challenges of chemo- and regioselectivity. The reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can potentially yield two regioisomeric pyrazoles. thieme-connect.com

Achieving high regioselectivity is a key objective in pyrazole synthesis. The choice of solvent can significantly influence the regiochemical outcome. For instance, in the condensation of 1,3-diketones with arylhydrazines, aprotic solvents with strong dipole moments like N,N-dimethylacetamide (DMAc) have been shown to provide higher regioselectivity compared to polar protic solvents. organic-chemistry.org The reaction of acetylenic ketones with mono-substituted hydrazines has been demonstrated to be highly regioselective, providing a predictable route to 1,3,5-substituted pyrazoles. thieme-connect.com

Catalytic systems are also instrumental in controlling regioselectivity. A copper(II)-catalyzed cascade reaction of saturated ketones with hydrazines or aldehyde hydrazones allows for the highly convenient and regioselective synthesis of 1,3-disubstituted or 1,3,4-trisubstituted pyrazoles. sioc-journal.cn The development of methods that provide absolute regiocontrol, such as those involving electrocyclizations, presents a significant advantage over classical condensation approaches where regiochemical infidelity can be a major drawback. nih.gov

Optimization and Scalability of this compound Production Protocols

Detailed, specific research findings on the optimization and scalability of production protocols exclusively for the chemical compound this compound (CAS No. 833310-73-7) are not available in the public domain scientific literature based on the conducted search.

While general methodologies for the synthesis, optimization, and large-scale production of various pyrazole derivatives exist, specific studies detailing reaction conditions, optimization parameters (such as temperature, catalysts, and solvents), yield improvements, and scalability assessments for this compound have not been reported. wikipedia.orgresearchgate.netmdpi.com

Industrial production of related pyrazole compounds often involves strategies to enhance efficiency and reduce costs, such as developing one-pot syntheses, using continuous flow reactors, and optimizing catalyst systems. wikipedia.orgtandfonline.com For instance, the large-scale manufacture of fungicidal pyrazole carboxamides has led to highly optimized and economically advantageous processes. wikipedia.orggoogle.com However, without specific studies, it is not possible to provide scientifically accurate data tables or detailed research findings concerning the optimization and scale-up for this compound.

Chemical Reactivity and Derivatization Strategies of 4 Ethyl 3 Methyl 1h Pyrazole

Electrophilic Aromatic Substitution Reactions on the Pyrazole (B372694) Ring of 4-Ethyl-3-methyl-1H-pyrazole

The pyrazole ring is generally susceptible to electrophilic aromatic substitution, with the C4 position being the most reactive site. However, in this compound, this position is already substituted. Consequently, electrophilic attack occurs at other available positions, influenced by the directing effects of the existing substituents and the nitrogen atoms.

Common electrophilic substitution reactions for pyrazoles include nitration, halogenation, and sulfonation. For instance, nitration of pyrazoles can be achieved using a mixture of nitric acid and sulfuric acid. Halogenation can be carried out with reagents like bromine or N-chlorosuccinimide. The precise conditions and regioselectivity of these reactions on this compound would depend on the specific reagents and reaction conditions employed.

Nucleophilic Additions and Substitutions Involving this compound

The pyrazole ring itself is generally electron-rich and not prone to direct nucleophilic attack unless activated by strongly electron-withdrawing groups. However, functional groups attached to the pyrazole ring can undergo nucleophilic reactions. For example, if a leaving group is present on the pyrazole ring or its substituents, it can be displaced by a nucleophile.

One common strategy involves the introduction of a good leaving group, such as a halogen, onto the pyrazole ring, which can then be substituted by various nucleophiles. For instance, a chloro derivative of a pyrazole can react with nucleophiles like amines or alkoxides. cymitquimica.com Additionally, the synthesis of pyrazole derivatives can sometimes involve nucleophilic substitution as a key step in the formation of the ring itself. smolecule.com

Transformations at the Ethyl and Methyl Substituents of this compound

The ethyl and methyl groups attached to the pyrazole ring offer further opportunities for chemical modification. These alkyl groups can undergo various transformations, including oxidation and halogenation.

For example, the methyl group could potentially be oxidized to a hydroxymethyl or carboxyl group under appropriate conditions. The ethyl group can also be a site for functionalization. The reactivity of these substituents can be influenced by the electronic nature of the pyrazole ring.

N-Alkylation and N-Acylation Reactions of this compound

The presence of a secondary amine (N-H) in the pyrazole ring makes this compound amenable to N-alkylation and N-acylation reactions. These reactions are fundamental for introducing a wide variety of substituents at the N1 position, which can significantly alter the compound's physical and biological properties.

N-alkylation is typically achieved by treating the pyrazole with an alkyl halide in the presence of a base. semanticscholar.org The choice of base and solvent can influence the regioselectivity of the reaction, especially in asymmetrically substituted pyrazoles. nih.gov N-acylation can be accomplished using acyl chlorides or anhydrides, often in the presence of a base or catalyst. nih.gov These reactions lead to the formation of N-alkyl and N-acyl pyrazole derivatives, respectively.

Interactive Data Table: N-Alkylation and N-Acylation Reactions

| Reaction Type | Reagent | Product Type | Potential Applications |

| N-Alkylation | Alkyl Halide | N-Alkyl Pyrazole | Modification of solubility and biological activity. semanticscholar.org |

| N-Acylation | Acyl Chloride | N-Acyl Pyrazole | Introduction of carbonyl functionalities for further derivatization. nih.gov |

| N-Arylation | Aryl Halide | N-Aryl Pyrazole | Synthesis of compounds with extended aromatic systems. |

Metal-Catalyzed Cross-Coupling Reactions Involving Functionalized this compound

To utilize metal-catalyzed cross-coupling reactions, this compound must first be functionalized with a suitable group, typically a halogen or a triflate. These functionalized pyrazoles can then participate in a variety of powerful C-C and C-heteroatom bond-forming reactions.

Prominent examples of such reactions include the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings. researchgate.netacs.orgwiley-vch.de For instance, a bromo-substituted derivative of this compound could be coupled with a boronic acid (Suzuki reaction), an alkene (Heck reaction), or a terminal alkyne (Sonogashira reaction) in the presence of a palladium catalyst. researchgate.netarkat-usa.org These reactions are invaluable for the synthesis of complex molecules with diverse structures and functionalities.

Interactive Data Table: Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst | Bond Formed |

| Suzuki-Miyaura | Boronic Acid/Ester | Palladium | C-C |

| Heck | Alkene | Palladium | C-C |

| Sonogashira | Terminal Alkyne | Palladium/Copper | C-C (alkyne) |

| Buchwald-Hartwig | Amine/Alcohol | Palladium | C-N/C-O |

Formation of Heterocyclic Rings Fused to this compound

The pyrazole ring of this compound can serve as a foundation for the construction of fused heterocyclic systems. This is typically achieved by introducing reactive functional groups onto the pyrazole core, which can then undergo cyclization reactions with appropriate reagents.

For example, a pyrazole derivative bearing an amino group and a cyano group in adjacent positions can be a precursor for the synthesis of pyrazolo[3,4-d]pyrimidines. nih.gov Similarly, pyrazoles with other suitably positioned functional groups can be used to construct a wide variety of fused systems, such as pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyridazines, by reacting them with bifunctional electrophiles or through intramolecular cyclization. beilstein-journals.orgsemanticscholar.org

Pyrazole Ring Opening and Rearrangement Mechanisms of this compound

Under certain conditions, the pyrazole ring can undergo opening and rearrangement reactions. These transformations, while less common than substitution reactions, can provide pathways to novel molecular scaffolds.

One such mechanism is the ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) mechanism. This has been observed in reactions of dinitropyrazoles with arylhydrazines, leading to the formation of regioisomeric pyrazoles. researchgate.net Other rearrangement reactions, such as the Fischer–Hepp rearrangement, are known for N-nitrosoanilines and might be conceivable for N-nitroso pyrazole derivatives under acidic conditions. wiley-vch.de The specific conditions required for ring opening or rearrangement of this compound would depend on the nature of the substituents and the reaction environment.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Conformational Analysis of 4 Ethyl 3 Methyl 1h Pyrazole and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in the Analysis of 4-Ethyl-3-methyl-1H-pyrazole

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide a detailed map of the chemical environment of each nucleus, allowing for unambiguous structural confirmation.

In the ¹H NMR spectrum, the pyrazole (B372694) ring proton (H5) typically appears as a singlet in the aromatic region. The N-H proton signal is often broad and its chemical shift can vary depending on the solvent and concentration. The ethyl group exhibits a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, arising from scalar coupling. The methyl group at position 3 of the pyrazole ring appears as a distinct singlet.

The ¹³C NMR spectrum complements the proton data, showing distinct signals for each carbon atom. The chemical shifts of the pyrazole ring carbons (C3, C4, and C5) are indicative of their electronic environment within the heterocyclic system. The signals for the ethyl and methyl substituents appear in the aliphatic region of the spectrum. The specific chemical shifts can be definitively assigned using two-dimensional NMR techniques. nih.govmdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N1-H | 12.0 - 13.0 (broad s) | - |

| C3-CH₃ | 2.1 - 2.3 (s) | 10 - 12 |

| C4-CH₂CH₃ | 2.4 - 2.6 (q) | 18 - 20 |

| C4-CH₂CH₃ | 1.1 - 1.3 (t) | 13 - 15 |

| C5-H | 7.3 - 7.5 (s) | 135 - 137 |

| C3 | - | 147 - 149 |

| C4 | - | 118 - 120 |

| C5 | - | 135 - 137 |

Note: Predicted values are based on typical ranges for substituted pyrazoles and may vary based on solvent and experimental conditions.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Probing Connectivity in this compound

Two-dimensional (2D) NMR experiments are indispensable for confirming the precise connectivity of atoms in this compound. rsc.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) scalar couplings. sdsu.edu For this compound, a key cross-peak would be observed between the methylene quartet and the methyl triplet of the ethyl group, confirming their direct connection. The absence of other cross-peaks for the C3-methyl and C5-proton signals confirms their isolation from other proton networks. walisongo.ac.id

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹JCH). youtube.com This technique allows for the unambiguous assignment of each carbon atom that bears protons. For instance, the signal for the C5 proton will show a correlation to the C5 carbon signal, the C3-methyl protons to the C3-methyl carbon, and the ethyl protons to their respective carbon signals. youtube.com

A correlation from the C3-methyl protons to both the C3 and C4 carbons of the pyrazole ring.

Correlations from the methylene protons of the ethyl group to the C4 and C5 carbons of the ring.

A correlation from the C5 proton to the C3 and C4 carbons. These correlations definitively place the substituents on the pyrazole core. rsc.org

Solid-State NMR Spectroscopy for this compound Polymorphs

Solid-State NMR (ssNMR) spectroscopy is a powerful tool for studying the structure of materials in their solid form, making it ideal for the analysis of polymorphs of this compound. Polymorphs are different crystalline forms of the same compound, which can exhibit distinct physical properties. While solution NMR averages out structural nuances due to molecular tumbling, ssNMR provides information sensitive to the local environment in the crystal lattice.

Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can provide high-resolution ¹³C spectra of solid samples. Subtle differences in the chemical shifts of carbon atoms can indicate differences in crystal packing, intermolecular interactions (like hydrogen bonding), and molecular conformation between polymorphs. For pyrazole derivatives, ssNMR can be particularly useful in probing the nature and geometry of N-H···N hydrogen bonds that often dictate the supramolecular structure.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Characterization in this compound

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing its vibrational modes. mdpi.comyoutube.com These two techniques are often complementary.

For this compound, the key vibrational modes include:

N-H Vibrations: A characteristic N-H stretching vibration is typically observed in the FT-IR spectrum as a broad band in the range of 3100-3300 cm⁻¹. The broadness is due to hydrogen bonding. In-plane and out-of-plane N-H bending modes are also observable.

C-H Vibrations: Aromatic C-H stretching (from the C5-H) is expected just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the ethyl and methyl groups appear in the 2850-2960 cm⁻¹ region. C-H bending vibrations are found in the fingerprint region (below 1500 cm⁻¹).

Pyrazole Ring Vibrations: The stretching vibrations of the C=N and C=C bonds within the pyrazole ring give rise to a series of characteristic bands, typically between 1400 and 1600 cm⁻¹. derpharmachemica.com

Ring Breathing Modes: The entire pyrazole ring can also undergo "breathing" vibrations, which are often strong in the Raman spectrum. biointerfaceresearch.comnih.gov

Table 2: Key FT-IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Primary Technique |

| N-H Stretch (H-bonded) | 3100 - 3300 | FT-IR |

| Aromatic C-H Stretch | 3010 - 3100 | FT-IR, Raman |

| Aliphatic C-H Stretch | 2850 - 2960 | FT-IR, Raman |

| C=N, C=C Ring Stretch | 1400 - 1600 | FT-IR, Raman |

| N-H Bend | 1500 - 1550 | FT-IR |

| CH₃, CH₂ Bend | 1375 - 1465 | FT-IR |

Advanced Mass Spectrometry Techniques (e.g., HRMS, MS/MS) for Elucidating Fragmentation Pathways of this compound

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, often to within a few parts per million (ppm). This accuracy allows for the determination of the elemental formula of this compound (C₆H₁₀N₂), distinguishing it from other compounds with the same nominal mass. mdpi.com

Tandem Mass Spectrometry (MS/MS): MS/MS experiments are used to study the fragmentation pathways of the parent ion. The molecular ion of this compound is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. Analyzing these fragments helps to confirm the structure. Common fragmentation pathways for substituted pyrazoles include:

Loss of substituents: A primary fragmentation would likely involve the loss of the ethyl group (M-29) or a methyl radical from the ethyl group (M-15).

Ring Cleavage: The pyrazole ring itself can undergo fragmentation, often involving the loss of N₂ or HCN, leading to characteristic fragment ions that can be used to identify the heterocyclic core. researchgate.net

X-ray Crystallography and Single Crystal Diffraction Studies of this compound and its Cocrystals

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. nih.gov A single crystal diffraction study of this compound or a suitable derivative would provide precise data on bond lengths, bond angles, and torsion angles. nih.govresearchgate.net

Crucially, this technique elucidates the intermolecular interactions that govern the crystal packing. For pyrazole derivatives, hydrogen bonding is a dominant interaction. The N-H group of one pyrazole molecule typically acts as a hydrogen bond donor to the sp²-hybridized nitrogen atom of an adjacent molecule. researchgate.net This N-H···N interaction can lead to the formation of various supramolecular structures, such as dimers, trimers, or extended chains (catemers). mdpi.com The specific packing motif can be influenced by the steric and electronic properties of the substituents on the pyrazole ring. researchgate.netresearchgate.net

The study of cocrystals, where this compound is crystallized with another molecule (a coformer), can also be investigated. X-ray diffraction would reveal the specific hydrogen bonding or other non-covalent interactions between the pyrazole and the coformer, which is essential for crystal engineering and the design of new materials. mdpi.com

Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Analysis of Chiral this compound Derivatives

While this compound itself is achiral, derivatives can be made chiral by introducing a stereocenter, for instance, in a substituent attached to the ring. For such chiral derivatives, chiroptical spectroscopy becomes essential for determining the absolute configuration.

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light in the UV-Visible region. The resulting spectrum, with positive and negative Cotton effects, is highly sensitive to the molecule's absolute stereochemistry. By comparing the experimental ECD spectrum with spectra predicted from quantum chemical calculations for different stereoisomers, the absolute configuration can be reliably assigned. mdpi.com

Vibrational Circular Dichroism (VCD): VCD is the vibrational analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared light. nih.gov Each vibrational mode of a chiral molecule can have a corresponding VCD signal. This technique provides a rich fingerprint of the molecule's stereochemistry. Similar to ECD, comparing the experimental VCD spectrum to computationally predicted spectra allows for the determination of the absolute configuration. VCD is particularly powerful for conformationally flexible molecules. nih.gov

Chromatographic Methods with Advanced Detection for Purity and Mixture Analysis of this compound Samples

The assessment of purity and the analysis of complex mixtures containing this compound and its derivatives are critically dependent on high-resolution chromatographic techniques. Methodologies such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with sophisticated detectors like mass spectrometers (MS), provide the necessary selectivity and sensitivity for these analytical challenges. These methods are instrumental in separating the target analyte from starting materials, byproducts, and degradation products, thereby ensuring the quality and integrity of the compound for research and development purposes.

High-Performance Liquid Chromatography (HPLC) stands as a versatile and widely adopted technique for the analysis of pyrazole derivatives. The choice of stationary phase and mobile phase composition is paramount in achieving optimal separation. For non-chiral separations, reversed-phase columns, such as the C18, are frequently employed. A patent related to glucagon (B607659) receptor modulators describes the purification of a derivative of this compound using reversed-phase HPLC on a Waters Sunfire C18 column. google.com Similarly, the purity of phenylpyrazole derivatives has been assessed using an Agilent Zorbax Eclipse Plus-C18 reversed-phase column. acs.org The mobile phase in such separations typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with additives such as trifluoroacetic acid to improve peak shape. google.comacs.org For the separation of the parent compound, pyrazole, a reverse-phase HPLC method using a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid has been reported. sielc.com For applications requiring mass spectrometry detection, volatile buffers like formic acid are used instead of phosphoric acid. sielc.com The purity of pyrazole derivatives like Ethyl 3-Methyl-1H-pyrazole-4-carboxylate has been confirmed to be greater than 97.0% by HPLC, underscoring the utility of this technique in quality control. fujifilm.com

The following table illustrates typical conditions for the reversed-phase HPLC analysis of pyrazole derivatives, which can be adapted for this compound.

| Parameter | Condition 1 | Condition 2 |

| Stationary Phase | Waters Sunfire C18, 5 µm | Agilent Zorbax Eclipse Plus-C18, 5 µm |

| Column Dimensions | 19 x 100 mm | 4.6 x 150 mm |

| Mobile Phase | Gradient of acetonitrile in water | Gradient of methanol in water |

| Modifier | 0.05% Trifluoroacetic Acid | 0.1% Trifluoroacetic Acid |

| Flow Rate | - | 1 mL/min |

| Detection | UV (e.g., 254 nm) | UV (254 nm) |

| Analyte Example | Derivative of this compound | Phenylpyrazole derivatives |

This table is interactive. Users can sort and filter the data.

For the analysis of chiral pyrazole derivatives, enantioselective HPLC is the method of choice. Polysaccharide-based chiral stationary phases (CSPs) have demonstrated high efficiency in resolving racemic mixtures of pyrazole compounds. nih.govacs.orgnih.govresearchgate.net Studies on N1-substituted-1H-pyrazoles have shown that columns like Lux cellulose-2 and Lux amylose-2 can achieve baseline separation of enantiomers. nih.govnih.gov The selection of the mobile phase mode, either normal phase (e.g., hexane/isopropanol) or polar organic mode (e.g., acetonitrile/methanol), significantly influences the retention and resolution. nih.govnih.govresearchgate.net For instance, a cellulose-based column under polar organic conditions resulted in analysis times of around 5 minutes with resolutions up to 18, while an amylose-based column in normal phase mode yielded higher resolutions (up to 30) but with longer analysis times (around 30 minutes). nih.govresearchgate.net

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is another powerful tool for the analysis of volatile and thermally stable pyrazole derivatives. researchgate.net For less volatile or polar pyrazoles, derivatization to more volatile species, such as trimethylsilyl (B98337) (TMS) derivatives, can be employed to facilitate GC analysis. nist.gov GC-MS provides not only quantitative information but also structural data from the mass spectra, which is invaluable for the identification of unknown impurities and degradation products. researchgate.netnist.gov The fragmentation patterns of pyrazoles in the mass spectrometer are often characteristic and can aid in structure elucidation. researchgate.net GC-MS has been successfully applied to the quantification of various pyrazole derivatives in aqueous solutions, demonstrating its sensitivity and applicability to environmental and metabolic studies. mdpi.com

The table below summarizes typical GC-MS conditions that can be applied to the analysis of this compound, potentially after a derivatization step.

| Parameter | Typical Condition |

| Column | Capillary column (e.g., DB-5ms) |

| Carrier Gas | Helium |

| Injection Mode | Split/Splitless |

| Temperature Program | Optimized gradient for analyte separation |

| Ionization Mode | Electron Ionization (EI) |

| Detector | Mass Spectrometer (Quadrupole, Ion Trap, etc.) |

| Derivatization | Optional (e.g., Silylation for polar analytes) |

This table is interactive. Users can sort and filter the data.

Theoretical and Computational Chemistry Studies of 4 Ethyl 3 Methyl 1h Pyrazole

Quantum Chemical Calculations on the Electronic Structure and Bonding of 4-Ethyl-3-methyl-1H-pyrazole

Quantum chemical calculations are fundamental to understanding the distribution of electrons and the nature of chemical bonds within the this compound molecule. These methods solve approximations of the Schrödinger equation to determine the molecule's electronic energy and wavefunction, from which numerous properties can be derived.

Density Functional Theory (DFT) has become a primary tool for computational studies on pyrazole (B372694) derivatives due to its favorable balance of accuracy and computational cost. bohrium.comtandfonline.com DFT methods are used to optimize the molecular geometry of this compound, predicting bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. researchgate.net

Once the geometry is optimized, a wealth of electronic properties can be calculated. The energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity; a larger gap suggests higher stability. researchgate.net Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution across the molecule, identifying electron-rich regions susceptible to electrophilic attack and electron-poor regions prone to nucleophilic attack. bohrium.comtandfonline.com These calculations provide a quantitative understanding of the molecule's reactivity.

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound Note: The following values are representative examples based on DFT calculations for similar pyrazole structures and are intended for illustrative purposes.

| Parameter | Calculated Value |

|---|---|

| Total Energy (a.u.) | -383.5 |

| HOMO Energy (eV) | -6.2 |

| LUMO Energy (eV) | 0.5 |

| HOMO-LUMO Gap (eV) | 6.7 |

| Dipole Moment (Debye) | 2.1 |

Ab initio methods are quantum chemical calculations derived directly from theoretical principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can provide valuable benchmarks and insights, particularly for understanding intermolecular interactions. For pyrazole systems, ab initio calculations have been used to study hydrogen-bond structures and dynamics, which are critical to understanding the properties of these compounds in the solid state and in solution. researchgate.net Applying these methods to this compound would allow for a highly accurate determination of its electronic structure and could be used to validate results from less computationally intensive methods like DFT.

Conformational Analysis and Tautomerism of this compound using Computational Methods

The structural flexibility of this compound is primarily associated with the rotation of the ethyl group at the C4 position. Computational methods can be used to perform a conformational analysis by calculating the energy of the molecule as a function of the relevant dihedral angles. This analysis identifies the most stable conformer(s) and the energy barriers to rotation.

A more significant structural question for this molecule is annular tautomerism, a common feature of N-unsubstituted pyrazoles. nih.gov this compound can exist in two tautomeric forms: this compound and 4-ethyl-5-methyl-1H-pyrazole. These tautomers differ in the position of the hydrogen atom on one of the two nitrogen atoms. Computational chemistry can predict the relative stability of these tautomers by calculating their ground-state energies. mdpi.com Such studies on substituted pyrazoles have shown that the preferred tautomer can be influenced by the electronic and steric effects of the substituents. nih.gov The inclusion of solvent effects in these calculations, using models like the Polarizable Continuum Model (PCM), is often crucial for obtaining results that correlate well with experimental observations in solution.

Table 2: Hypothetical Relative Energies of this compound Tautomers Note: These values are for illustrative purposes to show the output of a typical computational study on tautomerism.

| Tautomer | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Aqueous, kcal/mol) |

|---|---|---|

| This compound | 0.00 (Reference) | 0.00 (Reference) |

| 4-Ethyl-5-methyl-1H-pyrazole | +0.85 | +0.60 |

Prediction of Spectroscopic Properties of this compound through Computational Modeling

Computational modeling is a powerful tool for predicting and interpreting the spectroscopic properties of molecules. By calculating these properties, researchers can corroborate experimental findings and assign specific spectral features to molecular vibrations or electronic transitions. rsc.org

For this compound, DFT calculations can predict its vibrational (Infrared and Raman) spectra. mdpi.com The calculated vibrational frequencies correspond to specific bond stretches, bends, and torsions within the molecule. While raw calculated frequencies are often systematically higher than experimental values, they can be scaled by an appropriate factor to achieve excellent agreement with measured spectra, aiding in the detailed assignment of IR peaks. researchgate.net

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) method. mdpi.com Comparing the calculated chemical shifts with experimental data helps confirm the molecular structure and can be particularly useful in distinguishing between different isomers or tautomers. nih.gov

Table 3: Illustrative Comparison of Calculated and Experimental Spectroscopic Data for this compound Note: Experimental values are hypothetical. Calculated values are typical outputs from DFT computations, often requiring scaling for vibrational frequencies.

| Spectroscopic Feature | Calculated Value | Hypothetical Experimental Value |

|---|---|---|

| N-H Stretch (IR, cm⁻¹) | 3450 | 3400 |

| C=N Stretch (IR, cm⁻¹) | 1580 | 1565 |

| Pyrazole H5/H3 (¹H NMR, ppm) | 7.5 | 7.4 |

| Pyrazole C4 (¹³C NMR, ppm) | 115.0 | 114.2 |

Molecular Dynamics Simulations of this compound in Various Environments

While quantum chemical calculations typically focus on single molecules in a vacuum or with implicit solvent, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecule within an explicit environment, such as a solvent box or a biological system. nih.gov An MD simulation of this compound would involve placing the molecule in a simulated box of solvent molecules (e.g., water) and solving Newton's equations of motion for every atom in the system over a period of time.

These simulations can provide detailed insights into solvation effects, including the structure of the solvent shell around the molecule and the dynamics of intermolecular hydrogen bonds between the pyrazole's N-H group and surrounding water molecules. researchgate.net Such simulations are also foundational for studying how the molecule might interact with a biological target, like an enzyme's active site, by exploring its binding modes and conformational changes upon interaction. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies Involving this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques used in medicinal and agricultural chemistry to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ej-chem.org In a QSAR study involving this compound, this molecule would serve as the core scaffold. A series of derivatives would be synthesized by modifying substituents at various positions on the pyrazole ring.

For each derivative, a set of molecular descriptors would be calculated using computational chemistry. These descriptors quantify various aspects of the molecule's physicochemical properties, including:

Electronic descriptors: Dipole moment, partial atomic charges, HOMO/LUMO energies.

Steric descriptors: Molecular volume, surface area, specific shape indices.

Hydrophobic descriptors: LogP (partition coefficient).

The biological activity of each derivative would be measured experimentally. Then, statistical methods are used to build a mathematical model that relates the calculated descriptors to the observed activity. A successful QSAR model can predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds.

Reaction Mechanism Elucidation for this compound Transformations via Computational Approaches

Computational chemistry has emerged as an indispensable tool for understanding the intricate details of chemical reactions, providing insights that are often difficult to obtain through experimental methods alone. eurasianjournals.com For pyrazole derivatives, including this compound, computational approaches are crucial for elucidating reaction mechanisms, predicting reactivity, and understanding the electronic and structural properties that govern their chemical transformations. eurasianjournals.comeurasianjournals.com While specific computational studies focusing exclusively on this compound are not extensively documented in the literature, the principles and methodologies applied to other substituted pyrazoles provide a robust framework for understanding its likely chemical behavior.

The primary computational method employed in the study of pyrazole chemistry is Density Functional Theory (DFT). eurasianjournals.comresearchgate.net DFT offers a favorable balance between computational cost and accuracy, making it well-suited for calculating the electronic structure, molecular geometries of reactants, transition states, and products. eurasianjournals.com These calculations are fundamental to mapping out the potential energy surface of a reaction, which in turn allows for the determination of activation energies and the identification of the most probable reaction pathways.

One of the most common transformations that pyrazoles undergo is electrophilic substitution. Due to the aromatic nature of the pyrazole ring, it can react with various electrophiles. researchgate.netmdpi.com Computational studies on substituted pyrazoles have shown that the regioselectivity of electrophilic attack is highly dependent on the nature and position of the substituents on the ring. nih.gov For this compound, the ethyl and methyl groups are electron-donating, which generally activates the ring towards electrophilic substitution. DFT calculations can predict the most likely site of attack by modeling the distribution of electron density within the molecule. mdpi.com The C4 position in pyrazoles is typically the most susceptible to electrophilic substitution, and the presence of an ethyl group at this position in the target molecule would influence the reactivity of the other available positions. mdpi.com

Another significant area of investigation for pyrazole derivatives is their synthesis, often through [3+2] cycloaddition reactions. researchgate.netnih.gov Computational studies have been instrumental in elucidating the mechanisms of these reactions, including the identification of key intermediates and transition states. mdpi.com For instance, the reaction of a hydrazine (B178648) with a 1,3-dicarbonyl compound is a common route to substituted pyrazoles. mdpi.comresearchgate.net DFT calculations can model the entire reaction sequence, from the initial nucleophilic attack of the hydrazine to the subsequent cyclization and dehydration steps, providing a detailed atomistic picture of the process. researchgate.net

Furthermore, computational methods are used to study the tautomerism in pyrazoles, a phenomenon that can significantly influence their reactivity. nih.gov For N-unsubstituted pyrazoles like this compound, prototropic tautomerism involving the migration of a proton between the two nitrogen atoms is possible. nih.gov High-level quantum mechanical calculations can determine the relative energies of the different tautomers and the energy barriers for their interconversion, which is crucial for understanding which tautomeric form is likely to be involved in a particular reaction. nih.gov

The table below summarizes the typical computational approaches used to study the reaction mechanisms of pyrazole derivatives, which are applicable to this compound.

| Computational Method | Application in Reaction Mechanism Elucidation | Key Insights Provided |

| Density Functional Theory (DFT) | Calculation of electronic structure, geometry optimization of reactants, transition states, and products. eurasianjournals.comresearchgate.net | Activation energies, reaction pathways, regioselectivity, and the influence of substituents on reactivity. nih.govdaneshyari.com |

| Time-Dependent DFT (TD-DFT) | Simulation of electronic absorption spectra and investigation of photochemical reactions. researchgate.net | Understanding the excited-state reactivity and photochemical transformation pathways. |

| Molecular Dynamics (MD) Simulations | Exploration of the dynamic behavior and conformational space of molecules in solution. eurasianjournals.com | Solvent effects on reaction mechanisms and conformational preferences of reactants and intermediates. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of electron density to characterize chemical bonding. | Insights into the nature of chemical bonds in transition states and intermediates. |

In a hypothetical study on the nitration of this compound, DFT calculations would be employed to model the approach of the nitronium ion (NO₂⁺) to the pyrazole ring. The calculations would likely predict that the C5 position is the most favorable site for electrophilic attack, due to the directing effects of the methyl and ethyl groups. The transition state for this reaction would be located, and its energy would provide the activation energy for the reaction. By comparing the activation energies for attack at different positions on the ring, a clear prediction of the reaction's regioselectivity can be made.

Biological Activity and Mechanistic Investigations of 4 Ethyl 3 Methyl 1h Pyrazole Derivatives

Molecular Target Identification and Ligand-Receptor Interactions of 4-Ethyl-3-methyl-1H-pyrazole Analogs

The biological effects of this compound analogs are often initiated by their binding to specific molecular targets. Research has identified several key proteins and receptors that interact with pyrazole-based compounds.

Notably, various protein kinases have been identified as primary targets. nih.gov Docking studies have shown that pyrazole (B372694) derivatives can potentially inhibit receptor tyrosine kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and serine/threonine kinases such as Aurora A and Cyclin-Dependent Kinase 2 (CDK2). nih.govresearchgate.net The interaction with these kinases is crucial for their roles in cell signaling, proliferation, and angiogenesis, making them important targets in cancer therapy. nih.gov The binding of these ligands occurs deep within the active pocket of the proteins, stabilized by a network of interactions. nih.gov

For example, interactions with VEGFR-2 involve hydrogen bonding with amino acids in the active site. nih.gov Similarly, pyrazole analogs designed as TANK-binding kinase 1 (TBK1) inhibitors show that specific substitutions, like an isopropyl group at the pyrazole nitrogen, can occupy a hydrophobic cavity near the DFG motif, enhancing potency. nih.gov

Beyond kinases, the estrogen receptor (ER) has also been identified as a target for tetrasubstituted pyrazole compounds, with specific analogs showing high affinity and selectivity for the ERα subtype. illinois.edu This selectivity is attributed to specific interactions between the pyrazole core and amino acid residues that differ between ERα and ERβ. illinois.edu

The table below summarizes key ligand-receptor interactions for various pyrazole derivatives.

| Derivative Class | Molecular Target | Key Interacting Residues | Type of Interaction |

| 1,3,4-Triarylpyrazoles | B-raf | Not specified | Hydrophobicity, Hydrogen bonding |

| Pyrazolo[3,4-b]pyridines | TBK1 | DFG motif-adjacent residues | Hydrophobic interactions |

| Thienopyridine-pyrazoles | Aurora B Kinase | Extended-hinge region | Not specified |

| Benzenesulfonyl-pyrazoles | MAO-A | Ala68, Tyr69, Phe208, Tyr407, Tyr444 | Hydrophobic interactions |

| Propylpyrazole Triols | Estrogen Receptor α (ERα) | A-ring binding pocket | Not specified |

Enzyme Inhibition/Activation Mechanisms by this compound Derivatives

The pyrazole scaffold is a core component of numerous molecules designed to modulate enzyme activity. Derivatives have been extensively studied as inhibitors of various enzyme classes, including oxidoreductases and lyases.

Monoamine Oxidase (MAO) Inhibition: Certain 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives have been identified as potent, reversible, and non-competitive inhibitors of both MAO-A and MAO-B isoforms. nih.govnih.gov The N1-benzenesulfonyl ring at the pyrazoline nucleus appears to facilitate additional interactions with amino acid residues at the MAO-A binding pocket. nih.gov For instance, 1-acetyl-3-(2,4-dihydroxyphenyl)-5-(3-methylphenyl)-4,5-dihydro-(1H)-pyrazole demonstrated a K_i_ value of approximately 10⁻⁸ M, indicating potent MAO inhibition. nih.gov

Carbonic Anhydrase (CA) Inhibition: Pyrazole-carboxamides bearing a sulfonamide moiety have been evaluated as inhibitors of human carbonic anhydrase (hCA) isoforms I and II. nih.gov The mechanism of inhibition relies on the interaction of the sulfonamide group with the Zn²⁺ ion located in the active site of the enzyme, an interaction crucial for potent inhibition. nih.gov The orientation and lack of steric hindrance around the sulfonamide group are critical for this interaction. nih.gov

Cyclooxygenase (COX) Inhibition: The anti-inflammatory properties of many pyrazole derivatives are linked to their inhibition of COX enzymes. nih.gov The well-known anti-inflammatory drug Celecoxib, which features a pyrazole core, is a selective COX-2 inhibitor. Analogs with an aminosulfonyl moiety show robust interaction with residues such as Gln178, Arg499, and Phe504 of the COX-2 enzyme. nih.gov

The table below details the inhibitory mechanisms of select pyrazole derivatives.

| Derivative Type | Target Enzyme | Inhibition Mechanism | Key Structural Feature |

| 1-Acetyl-pyrazoles | Monoamine Oxidase (MAO) | Reversible, non-competitive | 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole core |

| Pyrazole-carboxamides | Carbonic Anhydrase (hCA) | Interaction with active site Zn²⁺ | Sulfonamide group |

| Diaryl-pyrazoles | Cyclooxygenase-2 (COX-2) | Selective binding to active site | Aminosulfonyl moiety |

| Pyrazole-based compounds | Succinate (B1194679) Dehydrogenase (SDH) | Potential competitive inhibition | 4,5-dihydro-1H-pyrazole core |

Biochemical Pathway Modulation by this compound Scaffolds

By interacting with key molecular targets like protein kinases, this compound scaffolds can significantly modulate intracellular biochemical pathways, influencing processes such as cell growth, survival, and inflammation.

Cancer-Related Pathways: The inhibition of protein kinases is a primary mechanism through which pyrazole derivatives exert anticancer effects. nih.gov By targeting VEGFR-2, these compounds can disrupt the angiogenesis pathway, which is critical for tumor growth and metastasis. nih.gov Inhibition of kinases like CDK2 interferes with cell cycle progression, while targeting Aurora kinases can disrupt mitosis, leading to apoptosis in cancer cells. nih.govsemanticscholar.org Furthermore, pyrazole-indole hybrids have been shown to affect the levels of key proteins in the apoptotic pathway, such as Bcl-2 and Bax. semanticscholar.org

Inflammatory Signaling Pathways: The anti-inflammatory activity of pyrazole derivatives often stems from their ability to inhibit COX and lipoxygenase (LOX) enzymes, thereby blocking the production of prostaglandins (B1171923) and leukotrienes, which are key mediators of inflammation. nih.gov Additionally, inhibition of TBK1 by pyrazolo[3,4-b]pyridine derivatives can effectively suppress the downstream IFN signaling pathway, which plays a role in innate immunity and inflammatory responses. nih.gov

Pain and Nociceptive Pathways: Some pyrazole analogs have demonstrated antinociceptive effects, which are thought to be mediated through the activation of opioid receptors and the blockage of acid-sensing ion channels (ASIC-1α), suggesting modulation of pain signaling pathways. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Effects of this compound

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of pyrazole-based compounds. These studies have revealed how specific substitutions on the pyrazole ring influence their biological activity. nih.gov

For Anticancer Activity: In the context of EGFR tyrosine kinase inhibitors, specific substitutions on the pyrazole and pyrazoline rings are critical for activity. nih.gov For pyrazole-indole hybrids, compounds incorporating the pyrazole-indole moiety itself, rather than an oxindole (B195798) ring, displayed potent inhibition against liver (HepG2) and breast (MCF-7) cancer cell lines. semanticscholar.org

For Kinase Inhibition: In a series of 1H-pyrazolo[3,4-b]pyridine derivatives targeting TBK1, SAR analysis showed that an isopropyl group at the pyrazole nitrogen was optimal for fitting into a hydrophobic cavity, while larger (cyclopropyl) or smaller (ethyl) groups led to a slight decrease in activity. nih.gov Replacing a methyl group with a trifluoromethyl group resulted in a near-complete loss of activity, highlighting the sensitivity of the interaction to electronic and steric factors. nih.gov

For Estrogen Receptor Binding: For tetrasubstituted pyrazoles targeting the estrogen receptor, a C(4)-propyl substituent was found to be optimal for binding affinity. illinois.edu Additionally, a p-hydroxyl group on the N(1)-phenyl substituent enhanced both affinity and selectivity for the ERα subtype. illinois.edu

The following table summarizes key SAR findings for pyrazole derivatives.

| Target | Favorable Substitutions | Unfavorable Substitutions | Reference Activity |

| TBK1 Kinase | Isopropyl at pyrazole nitrogen | Ethyl, Cyclopropyl, Trifluoromethyl at pyrazole nitrogen | Potent inhibition (IC₅₀ = 0.2 nM for optimized compound) |

| Estrogen Receptor α | C(4)-propyl group; p-hydroxyl on N(1)-phenyl | Not specified | High-affinity binding and 410-fold selectivity |

| MAO-A | Halogen groups on phenyl ring | Not specified | Enhanced hydrophobic interactions |

| Anticancer (general) | Arylpyrazole linked to benzimidazole | Not specified | Microtubule disruption |

In Vitro Cellular Assays for Mechanistic Biological Activity of this compound (e.g., pathway analysis)

To elucidate the mechanisms of action of this compound derivatives, a variety of in vitro cellular assays are employed. These assays provide crucial data on cytotoxicity, effects on the cell cycle, and induction of apoptosis.

Cytotoxicity Assays: The antitumor activity of novel pyrazole derivatives is frequently screened using cytotoxicity assays against a panel of human cancer cell lines. semanticscholar.org The MTT assay is commonly used to measure cell viability. For example, a series of pyrazole-indole hybrids were tested against human colorectal carcinoma (HCT-116), breast adenocarcinoma (MCF-7), liver carcinoma (HepG2), and lung carcinoma (A549) cells. semanticscholar.org Specific compounds, such as 5-((1H-indol-3-yl)methyleneamino)-N-phenyl-3-(phenylamino)-1H-pyrazole-4-carboxamide, showed excellent inhibitory activity against the HepG2 cell line with an IC₅₀ value of 6.1 ± 1.9 μM, which was more potent than the standard drug doxorubicin (B1662922) (IC₅₀ = 24.7 ± 3.2 μM). semanticscholar.orgacs.org

Cell Cycle Analysis and Apoptosis Induction: Flow cytometry is a powerful tool used to investigate how these compounds affect the cell cycle and induce apoptosis. semanticscholar.org Studies on potent pyrazole-indole hybrids revealed a significant accumulation of cells in the Pre-G1 phase, which is indicative of apoptosis. semanticscholar.org Further confirmation is often obtained through annexin (B1180172) V-FITC assays, which can distinguish between early and late apoptotic cells. semanticscholar.org

Enzymatic Assays: To confirm the molecular targets identified in screening and docking studies, in vitro enzymatic assays are performed. For instance, the most potent anticancer pyrazole-indole hybrids were further evaluated for their inhibitory activity against specific enzymes involved in cell cycle regulation and apoptosis, such as CDK-2, caspase-3, Bcl-2, and Bax. semanticscholar.org

The table below presents results from in vitro cellular assays for representative pyrazole derivatives.

| Compound Class | Cell Line | Assay Type | Result |

| Pyrazole-indole hybrid (7a) | HepG2 (Liver Cancer) | MTT | IC₅₀ = 6.1 ± 1.9 μM |

| Pyrazole-indole hybrid (7b) | HepG2 (Liver Cancer) | MTT | IC₅₀ = 7.9 ± 1.9 μM |

| Pyrazole-indole hybrids (7a, 7b) | HepG2 (Liver Cancer) | Cell Cycle Analysis | Accumulation of cells in Pre-G1 phase |

| Pyrazole-indole hybrids (7a, 7b) | HepG2 (Liver Cancer) | Annexin V-FITC | Induction of late apoptosis |

Protein-Ligand Docking and Molecular Simulations of this compound Interactions with Biomolecules

Computational methods such as protein-ligand docking and molecular simulations are indispensable tools for understanding the interactions between this compound derivatives and their biological targets at an atomic level. youtube.com These techniques predict the binding conformation, affinity, and specific interactions that stabilize the ligand-receptor complex. nih.govresearchgate.net

Docking Studies: Molecular docking is widely used to screen potential inhibitors and elucidate their binding modes. nih.gov Studies on pyrazole derivatives targeting protein kinases like VEGFR-2, Aurora A, and CDK2 have shown that these ligands fit deeply within the binding pocket. nih.govresearchgate.net The docking results provide scores based on intermolecular interaction energies, which include hydrogen bond energy, van der Waals forces, and electrostatic energy. nih.gov For example, specific pyrazole derivatives showed minimum binding energies of -10.09 kJ/mol with VEGFR-2 and -10.35 kJ/mol with CDK2, indicating strong potential inhibition. nih.govresearchgate.net

Interaction Analysis: These simulations reveal specific amino acid residues that are key for ligand binding. For hCA inhibitors, docking clearly shows the sulfonamide group interacting with the catalytic Zn²⁺ ion and other residues like Thr199 and His94. nih.gov For MAO inhibitors, computational approaches have been used to develop insights into the possible interactions between the pyrazole compounds and the enzyme's binding site. nih.gov These analyses are crucial for the rational design of more potent and selective inhibitors. nih.gov

The following table summarizes the results of molecular docking studies for several pyrazole derivatives with their respective protein targets.

| Ligand | Protein Target | Docking Score / Binding Energy | Key Interacting Residues |

| 2-(4-chlorophenyl)-...-thiadiazole (1b) | VEGFR-2 (2QU5) | -10.09 kJ/mol | Not specified |

| 2-(4-methoxyphenyl)-...-thiadiazole (1d) | Aurora A (2W1G) | -8.57 kJ/mol | Not specified |

| 2-(4-chlorophenyl)-...-thiadiazole (2b) | CDK2 (2VTO) | -10.35 kJ/mol | Not specified |

| Pyrazole-carboxamide (6a) | hCA I | - | Thr199, His94, Zn²⁺ |

| Pyrazole-carboxamide (6a) | hCA II | - | Ile91, Phe131, Val135, Pro202, Zn²⁺ |

| Pyrazole-indole hybrid (7a) | CDK-2 | Not specified | Embedded in active pocket |

Based on a comprehensive search of available scientific literature, there is insufficient information to generate a detailed article on the advanced applications of the specific chemical compound “this compound” according to the provided outline.

Consequently, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the requested sections and subsections for "this compound":

Advanced Applications of 4 Ethyl 3 Methyl 1h Pyrazole Beyond Biological Contexts

Role of 4-Ethyl-3-methyl-1H-pyrazole in Supramolecular Chemistry:The role of this specific compound in supramolecular assemblies or host-guest chemistry is not documented in the accessible literature.

To fulfill the request would require extrapolating data from different, albeit related, pyrazole (B372694) compounds, which would violate the explicit instruction to focus solely on "this compound". Therefore, the article cannot be generated as requested due to the lack of specific scientific data for the subject compound.

Self-Assembly of this compound Based Systems

The self-assembly of molecules into well-defined supramolecular structures is a cornerstone of materials science and nanotechnology. In the case of this compound, its molecular structure offers several key features that drive its assembly into higher-order systems. The pyrazole ring itself contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sp²-hybridized nitrogen atom), making it an ideal candidate for forming robust intermolecular hydrogen bonds.

Host-Guest Chemistry with this compound

Host-guest chemistry involves the formation of inclusion complexes where a "host" molecule encapsulates a "guest" molecule. The structural and electronic properties of this compound allow it to potentially function as both a host and a guest in such systems.

As a guest molecule, the relatively small size and the presence of both hydrophobic (ethyl and methyl groups) and hydrophilic (N-H group) regions would allow this compound to be encapsulated within the cavities of larger host molecules such as cyclodextrins, calixarenes, or cucurbiturils. The nature of the interactions within the host-guest complex would be a combination of hydrogen bonding between the pyrazole N-H and the host's functional groups, and van der Waals or hydrophobic interactions between the alkyl substituents and the nonpolar regions of the host's cavity. The formation of such complexes could be used to enhance the solubility of this compound in aqueous solutions or to protect it from degradation.

Conversely, assemblies of this compound, particularly in the form of coordination cages or porous coordination polymers, could act as hosts for smaller guest molecules. The size and shape of the cavities within these supramolecular structures would be determined by the coordination geometry of the metal ions and the arrangement of the pyrazole ligands. These cavities could potentially encapsulate small solvent molecules, gases, or other organic molecules. The binding of a guest molecule within the host framework would be driven by a combination of size complementarity and intermolecular interactions, such as hydrogen bonding or van der Waals forces. This opens up possibilities for using this compound-based materials for applications in separation science, molecular recognition, and controlled release.

Environmental and Analytical Chemistry Applications of this compound

Detection and Quantification Methodologies for this compound in Complex Matrices

The detection and quantification of substituted pyrazoles in complex environmental and biological matrices are crucial for monitoring their fate and impact. While specific methods for this compound are not extensively documented, methodologies developed for closely related analogs, such as 3,4-Dimethyl-1H-pyrazole (3,4-DMP), are highly applicable.

A highly sensitive and selective method for the quantification of pyrazole derivatives is ion-pair liquid chromatography-tandem mass spectrometry (LC-MS/MS) . nih.gov This technique is particularly well-suited for analyzing polar and ionizable compounds in complex matrices like soil and water.

Table 1: Key Parameters for LC-MS/MS Quantification of a Pyrazole Analog (3,4-DMP) nih.gov

| Parameter | Description |

|---|---|

| Chromatography | Ion-pair reversed-phase liquid chromatography |

| Mobile Phase | A gradient of water and methanol (B129727) containing a perfluoroalkanoic acid (e.g., perfluorooctanoic acid) as an ion-pairing reagent. nih.gov |

| Stationary Phase | A C18 or biphenyl (B1667301) column. nih.gov |

| Detection | Triple quadrupole tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. |

| Ionization | Electrospray ionization (ESI) in positive mode. |

| Quantification | Based on the transition of the protonated molecule to a specific product ion. For 3,4-DMP, this is m/z 97.4 → 56.2. nih.gov |

| Internal Standard | An isotopically labeled analog (e.g., 3,4-DMP-¹⁵N₂) is used to correct for matrix effects and variations in instrument response. nih.gov |

This methodology offers excellent sensitivity, with limits of quantitation in the low microgram per liter (µg/L) range, and high selectivity due to the specificity of the MRM transitions. The use of an ion-pairing reagent is critical for retaining the polar pyrazole on the reversed-phase column and achieving good chromatographic peak shape. nih.gov This method can be readily adapted for the analysis of this compound by optimizing the MRM transitions and chromatographic conditions for this specific analyte.

Role of this compound in Sensor Development

Pyrazole derivatives have emerged as versatile building blocks in the design of chemical sensors due to their excellent coordination properties and the ability of the pyrazole ring to participate in various signaling mechanisms. rsc.org While specific sensors based on this compound have not been extensively reported, its structural features suggest its potential utility in this field.

Optical Sensors:

Pyrazole-containing compounds have been successfully employed as optical chemosensors , particularly for the detection of metal ions. mdpi.com The pyrazole nitrogen atoms can act as a recognition site, binding to a target analyte. This binding event can induce a change in the photophysical properties of a tethered fluorophore or chromophore, leading to a measurable change in fluorescence or color.

Table 2: Principles of Pyrazole-Based Optical Sensors

| Sensor Component | Role | Potential Influence of this compound |

|---|---|---|

| Recognition Unit | The pyrazole ring, which selectively binds to the target analyte (e.g., metal ion). | The nitrogen atoms of the pyrazole ring can coordinate with metal ions. The ethyl and methyl groups can influence the selectivity and binding affinity through steric and electronic effects. |

| Signaling Unit | A fluorophore or chromophore whose optical properties are altered upon analyte binding. | This compound itself is not inherently fluorescent, but it can be functionalized with a signaling unit. The electronic properties of the pyrazole ring, modulated by the alkyl substituents, can affect the energy levels of the signaling unit. |

| Linker | Connects the recognition and signaling units. | A suitable linker would be required to connect the pyrazole to a chromophore or fluorophore. |

For instance, a sensor could be designed where the coordination of a metal ion to the this compound moiety perturbs the electronic structure of an attached dye molecule, resulting in a color change (colorimetric sensor) or an enhancement or quenching of its fluorescence (fluorescent sensor). The ethyl and methyl groups can fine-tune the sensor's selectivity by creating a specific steric environment around the binding site.

Electrochemical Sensors:

The pyrazole scaffold can also be incorporated into electrochemical sensors . The nitrogen atoms can be involved in redox processes or can be used to immobilize the sensor molecule onto an electrode surface. The binding of an analyte to the pyrazole unit can lead to a change in the electrochemical signal, such as a shift in the redox potential or a change in the current. Pyrazole derivatives have been investigated for their ability to form protective layers on metal surfaces, a principle that can be adapted for corrosion sensing. researchgate.net

In a potential electrochemical sensor, this compound could be electropolymerized onto an electrode surface or incorporated into a carbon paste electrode. The interaction of this modified electrode with a target analyte would then be monitored using techniques such as cyclic voltammetry or electrochemical impedance spectroscopy. The ethyl and methyl groups could influence the film-forming properties and the sensitivity of the sensor.

Conclusion and Future Research Directions for 4 Ethyl 3 Methyl 1h Pyrazole

Synthesis and Derivatization Advancements for 4-Ethyl-3-methyl-1H-pyrazole

Key areas of advancement include:

Green Synthesis: The use of water as a solvent and alternative energy sources like microwave and ultrasound irradiation are becoming more prevalent in pyrazole (B372694) synthesis to reduce the reliance on hazardous organic solvents. thieme-connect.com

Multicomponent Reactions (MCRs): One-pot syntheses involving three or more starting materials are gaining traction for the construction of highly functionalized pyrazoles. These reactions offer advantages in terms of atom economy and procedural simplicity. ias.ac.in

Catalysis: The development of novel catalysts, including heterogeneous catalysts and nanocatalysts, is facilitating more controlled and efficient pyrazole synthesis. mdpi.com For instance, the use of nano-ZnO has been reported for the synthesis of 1,3,5-substituted pyrazole derivatives. mdpi.com

Future efforts in the derivatization of this compound will likely focus on introducing a variety of functional groups at different positions of the pyrazole ring to create libraries of novel compounds for biological screening and materials science applications. The functionalization at the N1 position, in particular, is a common strategy to modulate the physicochemical and biological properties of pyrazole derivatives.

| Synthetic Approach | Key Features | Potential for this compound |

| Green Chemistry | Use of aqueous media, microwave/ultrasound | Environmentally friendly and efficient synthesis. |

| Multicomponent Reactions | One-pot synthesis, high atom economy | Rapid generation of diverse derivatives. |

| Advanced Catalysis | Improved selectivity and yields | Precise control over the synthesis of complex derivatives. |

Emerging Mechanistic Insights into this compound's Biological Activities

While the broader class of pyrazole derivatives is known to exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties, the specific mechanistic details for this compound are still under investigation. mdpi.comnih.gov A zwitterionic form, 3-Ethyl-4-methyl-1H-pyrazol-2-ium-5-olate, has been synthesized and characterized, with initial interest in its potential as an antimicrobial compound. researchgate.net Another isomer, 5-Ethyl-4-methyl-1H-pyrazol-3(2H)-one, has been noted for its analgesic, antipyretic, and anti-inflammatory properties. nih.gov

Future research will need to employ a combination of experimental and computational approaches to elucidate the precise molecular mechanisms of action. Techniques such as molecular docking can help identify potential biological targets and predict binding affinities. nih.gov Understanding how the ethyl and methyl substituents on the pyrazole ring influence target binding and selectivity will be crucial for the rational design of more potent and specific therapeutic agents.

Novel Applications and Technological Progress Involving this compound

The unique structural features of pyrazoles make them attractive candidates for applications beyond medicine. The development of functionalized pyrazoles is opening up new avenues in materials science and catalysis. For instance, pyrazole derivatives are being explored as:

Corrosion Inhibitors: Their ability to adsorb onto metal surfaces makes them effective in preventing corrosion.

Sensors: The photophysical properties of some pyrazole derivatives can be exploited for the development of chemical sensors. mdpi.com

Ligands in Coordination Chemistry: The nitrogen atoms in the pyrazole ring can coordinate with metal ions, leading to the formation of complexes with interesting catalytic or material properties.

For this compound specifically, its derivatization could lead to novel materials with tailored electronic and optical properties. The introduction of chromophoric or fluorophoric moieties could result in new dyes or fluorescent probes.

Remaining Challenges and Prospective Research Avenues for this compound

Despite the progress in pyrazole chemistry, several challenges remain, particularly for asymmetrically substituted pyrazoles like this compound.

Regioselectivity: The synthesis of specific isomers can be challenging, often leading to mixtures of products that are difficult to separate. Developing more regioselective synthetic methods is a key priority. mdpi.com

Scalability: Many of the novel synthetic methods are developed on a small laboratory scale. Scaling up these processes for industrial production can be a significant hurdle.

Detailed Biological Profiling: A comprehensive understanding of the biological activity, including toxicology and pharmacokinetics, of this compound and its derivatives is currently lacking.